molecular formula C12H7BrFNO B13686018 5-Bromo-2-(4-fluorobenzoyl)pyridine

5-Bromo-2-(4-fluorobenzoyl)pyridine

Cat. No.: B13686018
M. Wt: 280.09 g/mol
InChI Key: BFBKTXHUMFZZJA-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorobenzoyl)pyridine is a versatile chemical intermediate primarily valued in medicinal chemistry and anticancer research. This compound features a pyridine core functionalized with both a bromo substituent and a 4-fluorobenzoyl group, making it a valuable scaffold for the synthesis of more complex molecules. The bromopyridine moiety acts as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create biaryl systems relevant in drug discovery . The 4-fluorobenzoyl component is of significant research interest, as similar structural motifs are found in compounds with demonstrated anti-proliferative activity. Specifically, 2-(4'-fluorobenzoyloxy)pyridine derivatives have been shown to possess high anti-proliferative effects against human promyelocytic leukemia (HL-60) cells, with one study identifying a specific analogue as the most active in its series, inhibiting 77% of cell proliferation at 100 μM . This highlights the potential of the 4-fluorobenzoyl-pyridine scaffold in the development of novel chemotherapeutic agents. The compound is strictly for research applications and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7BrFNO

Molecular Weight

280.09 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C12H7BrFNO/c13-9-3-6-11(15-7-9)12(16)8-1-4-10(14)5-2-8/h1-7H

InChI Key

BFBKTXHUMFZZJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=C(C=C2)Br)F

Origin of Product

United States

Contextualizing Pyridine Based Compounds in Contemporary Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental scaffolds in organic chemistry. Their unique electronic properties and reactivity make them indispensable in the synthesis of a wide array of organic compounds. numberanalytics.com The pyridine ring is a common structural unit in numerous natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. lifechemicals.comnih.gov

The significance of pyridine derivatives extends prominently into the pharmaceutical and agrochemical industries. numberanalytics.com A substantial number of FDA-approved drugs feature a pyridine core, highlighting their importance in medicinal chemistry. lifechemicals.com Furthermore, these compounds are crucial as ligands in organometallic chemistry and find applications in the development of functional materials. nih.gov The versatility of the pyridine scaffold stems from its ability to undergo various chemical transformations, allowing for the introduction of diverse functional groups, which can significantly influence the pharmacological activity of the resulting molecules. nih.gov

Relevance of Halogenated Pyridines and Fluorinated Benzoyl Moieties in Chemical Research

The presence of halogen atoms and fluorinated moieties on aromatic rings, such as in 5-Bromo-2-(4-fluorobenzoyl)pyridine, imparts specific and often advantageous properties to the molecule.

Halogenated Pyridines:

Halogenated pyridines are valuable starting materials in a multitude of organic synthesis reactions. They serve as key intermediates for creating a range of biocides and are produced on a large scale for industrial applications. youtube.com The carbon-halogen bond provides a reactive site for various transformations, including nucleophilic substitution and cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. eurekalert.orgnih.gov For instance, in a di-halogenated pyridine (B92270) like 5-bromo-2-fluoropyridine, the differing reactivity of the bromine and fluorine substituents allows for selective functionalization. The fluorine atom is more susceptible to nucleophilic aromatic substitution, while the bromine atom is more amenable to palladium- or copper-catalyzed coupling reactions. ossila.com This differential reactivity makes such compounds highly versatile building blocks in organic synthesis. ossila.com

Fluorinated Benzoyl Moieties:

The incorporation of fluorine into organic molecules, particularly in the context of medicinal chemistry, is a widely used strategy to enhance a compound's properties. Fluorine's high electronegativity can alter the electronic distribution within a molecule, affecting its pKa, dipole moment, and the reactivity of nearby functional groups. tandfonline.com This can lead to improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability. tandfonline.comresearchgate.net The fluorinated benzoyl group, specifically, can influence the molecule's interaction with biological targets and is a common feature in the design of new therapeutic agents. nih.gov The use of fluorine, including the radioisotope ¹⁸F, is also critical in the development of imaging agents for techniques like Positron Emission Tomography (PET). tandfonline.comnih.gov

Problem Statement and Research Gaps Pertaining to 5 Bromo 2 4 Fluorobenzoyl Pyridine

While the individual components of 5-Bromo-2-(4-fluorobenzoyl)pyridine—the halogenated pyridine (B92270) and the fluorinated benzoyl group—are well-studied, specific research concerning the combined molecule reveals several areas for further investigation. A primary focus of existing research appears to be on its role as an intermediate in the synthesis of more complex, often biologically active, compounds.

A significant portion of the available literature points to the use of related structures, such as 2-amino-5-bromobenzoyl)pyridine and its derivatives, in various synthetic pathways. patsnap.comnih.gov However, detailed studies on the fundamental chemical and physical properties, reactivity profile, and potential applications of this compound itself are less common. There is a discernible gap in the literature regarding a comprehensive characterization of this specific compound, including in-depth spectroscopic analysis and a thorough exploration of its reaction kinetics and mechanisms.

Furthermore, while the fluorophenyl pyrazole (B372694) compounds have been synthesized using related starting materials, the full synthetic potential of this compound as a precursor to novel heterocyclic systems remains an area ripe for exploration. google.com Investigations into its utility in materials science, for example, as a component in the synthesis of novel polymers or functional materials, are also not widely reported.

Overview of Key Research Areas and Methodologies in the Study of the Compound

Retrosynthetic Strategies Towards the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. ias.ac.inlakotalakes.comadvancechemjournal.com This process involves imaginary bond disconnections that correspond to known and reliable chemical reactions. lkouniv.ac.inamazonaws.com

Disconnections Involving Carbon-Carbon Bond Formation

A primary retrosynthetic disconnection for this compound involves the carbon-carbon bond between the pyridine ring and the benzoyl group. This leads to two key synthons: a 5-bromopyridin-2-yl anion equivalent and a 4-fluorobenzoyl cation equivalent.

Table 1: Retrosynthetic Disconnection of the C-C Bond

Target MoleculeDisconnectionSynthonsSynthetic Equivalents
This compoundC(pyridine)-C(carbonyl)5-Bromopyridin-2-yl anion2-Lithio-5-bromopyridine or 5-Bromo-2-pyridyl Grignard reagent
4-Fluorobenzoyl cation4-Fluorobenzoyl chloride or 4-Fluorobenzaldehyde (B137897)

This strategy allows for the late-stage introduction of the benzoyl moiety onto a pre-functionalized pyridine ring. The formation of the key C-C bond can be achieved through various methods, including the addition of an organometallic pyridine species to a benzoyl derivative or a palladium-catalyzed cross-coupling reaction. For instance, 2-lithiopyridine, generated from the reaction of 2-bromopyridine (B144113) with butyllithium, is a versatile reagent for such transformations. wikipedia.org

Disconnections Involving Carbon-Heteroatom Bond Formation

An alternative retrosynthetic approach focuses on the formation of carbon-heteroatom bonds, specifically the C-Br and C-N bonds of the pyridine ring.

Disconnecting the C-Br bond suggests a late-stage bromination of a 2-(4-fluorobenzoyl)pyridine (B1600525) precursor. This strategy is advantageous if the precursor is readily accessible.

Table 2: Retrosynthetic Disconnection of the C-Br Bond

Target MoleculeDisconnectionSynthonsReagents
This compoundC(pyridine)-Br2-(4-Fluorobenzoyl)pyridin-5-yl cationBrominating agent (e.g., NBS, Br2)
Bromide anion

Further disconnection can involve the construction of the pyridine ring itself. This approach, known as a de novo synthesis, involves building the heterocyclic core from acyclic precursors. illinois.edu For this compound, this would entail a cycloaddition or condensation reaction of fragments already containing the necessary bromo and fluoro-substituted phenyl functionalities.

Direct Synthetic Approaches to the this compound Core

Building upon the retrosynthetic analysis, several direct synthetic methods have been developed to construct the this compound core.

Acylation Reactions for Benzoyl Moiety Introduction

The introduction of the 4-fluorobenzoyl group onto a pre-existing 5-bromopyridine ring is a common and effective strategy. This is typically achieved through acylation reactions.

Friedel-Crafts Acylation and its Analogs: While classical Friedel-Crafts acylation is not directly applicable to the electron-deficient pyridine ring, analogous reactions have been developed. One approach involves the reaction of an organometallic derivative of 5-bromopyridine, such as 5-bromo-2-pyridyl-lithium or the corresponding Grignard reagent, with 4-fluorobenzoyl chloride. ncert.nic.inbyjus.com This nucleophilic attack on the acyl chloride effectively forms the desired ketone. The reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to prevent side reactions.

Palladium-Catalyzed Carbonylative Cross-Coupling: A more modern and versatile approach is the palladium-catalyzed carbonylative cross-coupling reaction. In this method, 2,5-dibromopyridine (B19318) can be selectively coupled with 4-fluorophenylboronic acid under a carbon monoxide atmosphere. This reaction, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, introduces the 4-fluorobenzoyl group at the 2-position.

A recently developed modular approach involves a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step to yield benzoylpyridines. almacgroup.com This method offers a streamlined process with high yields and short reaction times. almacgroup.com

Halogenation Methods for Bromine Introduction on Pyridine Ring

The direct bromination of a 2-(4-fluorobenzoyl)pyridine precursor is another viable synthetic route. The pyridine ring is generally deactivated towards electrophilic substitution; however, the position of substitution can be controlled by the reaction conditions and the nature of the substituents already present. chemrxiv.org

Electrophilic bromination of the pyridine ring typically occurs at the 3- and 5-positions. researchgate.net For the synthesis of this compound, the directing effect of the benzoyl group at the 2-position favors substitution at the 5-position. Common brominating agents include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid. google.comgoogle.com The reaction conditions, such as temperature and solvent, are crucial for achieving high selectivity and yield. For instance, bromination using N-bromosuccinimide in sulfuric acid can be an effective method. google.com

Construction of the Pyridine Ring System with Pre-existing Substituents

The de novo synthesis of the pyridine ring offers a highly flexible approach to access complex substitution patterns. nih.govorganic-chemistry.orgacs.org These methods involve the condensation and cyclization of acyclic precursors that already contain the desired bromo and fluorobenzoyl functionalities.

Hantzsch Pyridine Synthesis and Related Condensations: The Hantzsch synthesis and its variations are classic methods for constructing pyridine rings. illinois.edu A modified approach could involve the condensation of a β-ketoester or a 1,3-dicarbonyl compound bearing the 4-fluorobenzoyl group with an enamine derived from a bromo-substituted precursor and an ammonia (B1221849) source.

Transition Metal-Catalyzed Cycloadditions: Modern synthetic methods increasingly rely on transition metal-catalyzed reactions. researchgate.net A [2+2+2] cycloaddition reaction, for example, could potentially construct the this compound core from a bromo-substituted alkyne, another alkyne, and a nitrile bearing the 4-fluorophenyl group, catalyzed by a cobalt or rhodium complex. researchgate.net This approach allows for the rapid assembly of the highly substituted pyridine ring in a single step.

Another innovative method involves a domino reaction of enaminones and aldehydes, promoted by an acid like TfOH, to generate fully substituted pyridines through the formation of two C-C bonds and one C-N bond in a cascade fashion. acs.org

Catalytic Coupling Reactions in the Synthesis of this compound

Catalytic coupling reactions are foundational in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions offer a direct route to introduce the 4-fluorobenzoyl group onto the pyridine core or to further functionalize the bromo-substituted position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysis is a cornerstone for the synthesis of biaryl and related structures, which are prevalent in pharmaceuticals and advanced materials. rsc.orgwikipedia.org The synthesis of the target compound can be envisioned through the coupling of a suitable 5-bromopyridine derivative with a 4-fluorophenyl boronic acid or a related organometallic reagent.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.org For the synthesis of the target molecule, a plausible route involves the Suzuki-Miyaura reaction between a derivative like 2-carbonyl-5-bromopyridine and 4-fluorophenylboronic acid. The reaction tolerates a wide range of functional groups and generally provides high yields. mdpi.comnih.gov Studies on related substrates, such as the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, demonstrate the feasibility and efficiency of this approach for functionalizing bromopyridines. mdpi.comresearchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. beilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org While not a direct method for installing the benzoyl group, it could be used to introduce a styrenyl group at the 5-position of a 2-(4-fluorobenzoyl)pyridine, which could then be further modified. Alternatively, a Heck-type reaction could be employed in the synthesis of the pyridine ring itself. wikipedia.orgresearchgate.net For instance, an intramolecular Heck reaction of a suitably substituted acyclic precursor can lead to the formation of a pyridine ring. wikipedia.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.orgresearchgate.net To synthesize the target compound, a 5-bromo-2-cyanopyridine (B14956) could first be coupled with 4-fluorophenylacetylene via a Sonogashira reaction. The resulting alkynylpyridine could then be oxidized to the desired benzoylpyridine. Research has shown successful Sonogashira coupling of 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes, indicating the broad applicability of this method to functionalize bromopyridines. scirp.orgscirp.orgsoton.ac.ukresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
ReactionDescriptionRelevance to this compound SynthesisKey Parameters
Suzuki-Miyaura CouplingCouples an organohalide with an organoboron compound. wikipedia.orgDirectly applicable for coupling a 5-bromopyridine precursor with a 4-fluorophenylboronic acid derivative. mdpi.comPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., 1,4-Dioxane/Water). mdpi.com
Heck ReactionCouples an unsaturated halide with an alkene. wikipedia.orgApplicable for modifying the pyridine core or for ring construction. wikipedia.orgnih.govPd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tol)₃), Base (e.g., Triethylamine). wikipedia.orgnih.gov
Sonogashira CouplingCouples an aryl/vinyl halide with a terminal alkyne. scirp.orgresearchgate.netIndirect route via an alkynyl intermediate, followed by oxidation. soton.ac.ukPd Catalyst (e.g., Pd(CF₃COO)₂), Co-catalyst (CuI), Ligand (e.g., PPh₃), Base (e.g., Et₃N). scirp.orgscirp.org

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions represent a cost-effective and powerful alternative to palladium-based systems for forming C-C, C-N, and C-O bonds. rsc.orgresearchgate.net These methods are particularly useful for the arylation of heterocycles. For the synthesis of this compound, a copper-catalyzed approach could involve the coupling of a 5-bromopyridine derivative with a 4-fluorobenzaldehyde or a related precursor. Copper(II)-assisted transformations have been shown to facilitate reactions at the 2-position of pyridine rings, for example, in the reaction of 2-acetylpyridine (B122185) or 2-benzoylpyridine (B47108) under basic conditions. rsc.org Furthermore, efficient copper-catalyzed coupling of pyridin-2-ones with aryl halides has been established, showcasing the utility of copper in functionalizing the pyridine scaffold. researchgate.netbohrium.com

Alternative and Emerging Synthetic Strategies

Beyond traditional cross-coupling, several innovative methodologies are gaining traction for their potential to offer milder reaction conditions, higher selectivity, and improved sustainability.

Photochemical or Electrochemical Synthesis Approaches

Photochemical Synthesis: Light-driven reactions offer unique pathways for chemical transformations by accessing electronically excited states. nih.gov Photochemical methods can be used to construct complex molecules, often with high efficiency. almacgroup.comacs.org A modular synthesis of benzoylpyridines has been developed using a catalyst-free reductive arylation under photochemical conditions, followed by oxidation. almacgroup.comacs.org This flow-based approach could be adapted for the synthesis of this compound by coupling a suitable cyanopyridine with 4-fluorobenzaldehyde.

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for driving oxidation and reduction reactions, offering a green alternative to conventional chemical oxidants or reductants. researchgate.net The synthesis of pyridine derivatives can be achieved through electrochemical means, such as the reduction of pyridine to form dihydropyridines or the electrochemical synthesis of pyridine carboxamides from carbohydrazides. rsc.orgwikipedia.org A recently developed electrochemical method allows for the precise single-carbon insertion into aromatic rings, which could open new avenues for pyridine synthesis. scitechdaily.com

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.netnih.gov This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave irradiation. nih.govacs.org For pyridine synthesis, one-pot multicomponent reactions are particularly attractive as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.govacs.org Iron-catalyzed cyclization reactions have also been developed for the green synthesis of substituted pyridines. rsc.org Optimizing the synthesis of this compound would involve selecting catalysts and reaction conditions that align with these principles, such as using water as a solvent or employing heterogeneous catalysts that can be easily recovered and reused. numberanalytics.com

Flow Chemistry Techniques for Enhanced Productivity

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and efficiency. numberanalytics.comacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. mdpi.comuc.pt The synthesis of pyridine derivatives has been successfully translated to flow processes, including the production of pharmaceutical ingredients. acs.orgvcu.edu A telescoped flow strategy for producing benzoylpyridines has been reported, merging a photochemical reductive arylation with a subsequent oxidation step, which could be directly applicable to the synthesis of the target compound. almacgroup.comacs.org This approach not only improves throughput but also enhances safety, particularly for reactions involving hazardous reagents or intermediates. mdpi.com

Table 2: Emerging Synthetic Strategies for Pyridine Derivatives
StrategyKey PrinciplesPotential Application for this compound
Photochemical SynthesisUtilizes light to drive reactions, enabling unique transformations. nih.govCatalyst-free reductive arylation of a cyanopyridine with 4-fluorobenzaldehyde. almacgroup.comacs.org
Electrochemical SynthesisUses electricity to mediate redox reactions, avoiding chemical reagents. researchgate.netCould be employed for key oxidation or reduction steps in the synthetic sequence. rsc.orgwikipedia.org
Green ChemistryFocuses on sustainability, waste reduction, and use of benign substances. researchgate.netnih.govEmploying one-pot reactions, recyclable catalysts, and environmentally friendly solvents. nih.govrsc.org
Flow ChemistryContinuous processing for enhanced control, safety, and scalability. numberanalytics.comacs.orgImplementation of a telescoped flow process for efficient, high-throughput synthesis. almacgroup.comacs.orgvcu.edu

Yield Optimization and Process Scale-Up Considerations

The efficient synthesis of this compound is critical for its application in further chemical and pharmaceutical development. Optimizing reaction yields and ensuring the scalability of the synthetic process are paramount for transitioning from laboratory-scale batches to industrial production. Key considerations in this endeavor revolve around the choice of synthetic methodology, reaction conditions, and purification strategies.

One common and effective method for creating the carbon-carbon bond between the pyridine and benzoyl moieties is the Grignard reaction. numberanalytics.comresearchgate.net The optimization of this reaction is highly dependent on several factors, including solvent choice, temperature control, reaction time, and efficient stirring. numberanalytics.com Solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are frequently used for Grignard reactions, with the choice impacting reaction success and yield. numberanalytics.comresearchgate.net For instance, in related syntheses, diethyl ether provided a 92% yield where THF and dioxane failed to produce the desired product. researchgate.net Temperature is another critical parameter; Grignard reactions are often conducted at low to moderate temperatures (0°C to -78°C) to minimize side reactions. numberanalytics.com

An alternative and modern approach involves a continuous flow process, which offers high yields, short residence times, and high throughput, making it attractive for scale-up. nih.govnih.govalmacgroup.com A study on benzoylpyridine synthesis utilized a light-driven, catalyst-free reductive arylation followed by oxidation. nih.govnih.gov This method demonstrates excellent scalability, with successful runs at both 1 mmol and 7 mmol scales achieving similar yields and a throughput of 1.5 mmol/h. nih.govalmacgroup.com Such flow chemistry approaches can improve sustainability by using light as a "traceless" reagent and can be finely tuned by adjusting solvent, concentration, and reaction time. almacgroup.com

The table below summarizes key parameters and their impact on the yield and scalability for the synthesis of related benzoylpyridines, providing a framework for optimizing the synthesis of this compound.

Table 1: Reaction Parameter Optimization for Benzoylpyridine Synthesis

Parameter Condition / Reagent Effect on Yield / Process Reference
Synthetic Method Grignard Reaction Well-established method, but sensitive to anhydrous conditions and temperature. numberanalytics.comrsc.org High concentrations of reagents can lead to side products like biphenyl. libretexts.org numberanalytics.comrsc.orglibretexts.org
Continuous Flow Photochemistry High yields, short residence time, high throughput, and good scalability. nih.govnih.govalmacgroup.com Avoids costly and potentially toxic metal catalysts. almacgroup.com nih.govnih.govalmacgroup.com
Solvent Diethyl Ether Classic and effective solvent for Grignard reactions, can lead to high product yields (e.g., 92%). numberanalytics.comresearchgate.net numberanalytics.comresearchgate.net
Tetrahydrofuran (THF) Common Grignard solvent, but may be less effective in certain specific reactions compared to diethyl ether. numberanalytics.comresearchgate.net numberanalytics.comresearchgate.net
Acetonitrile (MeCN) Used as a solvent in continuous flow photochemical synthesis. nih.gov nih.gov
Temperature Low to Moderate (-78°C to 0°C) Critical for minimizing side reactions and improving selectivity in Grignard reactions. numberanalytics.com numberanalytics.com
Room Temperature (25°C) Employed in continuous flow photochemical methods, offering operational simplicity. nih.gov nih.gov
Catalyst / Reagent Magnesium (for Grignard) Essential for forming the Grignard reagent; requires anhydrous conditions for optimal performance. rsc.orglibretexts.org rsc.orglibretexts.org
Light (365 nm) Acts as a "traceless" reagent in photochemical flow synthesis, promoting sustainability. nih.govalmacgroup.com nih.govalmacgroup.com
Potassium Permanganate (KMnO₄) A benign oxidant used in the final oxidation step of a telescoped flow process. nih.govacs.org nih.govacs.org
Scale-Up Continuous Flow Reactor Demonstrated scalability from 1 mmol to 7 mmol with reproducible yields and high throughput (1.5 mmol/h). nih.govalmacgroup.com nih.govalmacgroup.com

Process scale-up also necessitates careful consideration of purification. In laboratory settings, column chromatography is often employed. guidechem.com However, for industrial-scale production, this method can be costly and generate significant waste. Alternative purification methods such as crystallization are often preferred. The choice of crystallization solvent is crucial; for example, in the synthesis of a related compound, 5-bromo-2-fluorobenzonitrile, slow cooling crystallization from ethanol (B145695) was used to obtain the final product with yields up to 85%. google.com

Furthermore, the stability of intermediates and the final product under reaction and workup conditions is vital. For instance, one study confirmed the stability of a synthesized benzoylpyridine under photochemical conditions, which is an important factor for process robustness. almacgroup.com Overcoming challenges such as these is key to developing a manufacturing process that is not only high-yielding but also economically viable and environmentally sustainable. google.com

Reactions at the Bromine Atom on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing structural diversity. Its reactivity is influenced by its position relative to the ring nitrogen and the electron-withdrawing benzoyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine systems. youtube.com The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The electron-withdrawing nature of the ring nitrogen atom activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comstackexchange.comyoutube.com

In this compound, the bromine atom is at the 5-position, which is meta to the ring nitrogen. Attack at this position does not allow for direct resonance stabilization of the negative charge by the nitrogen. stackexchange.com Consequently, the bromine atom at C-5 is generally considered unreactive towards direct displacement via a classical SNAr mechanism, which typically requires stronger activation or more drastic reaction conditions compared to halogens at the 2- or 4-positions. youtube.com While the benzoyl group at the 2-position is electron-withdrawing, its influence is less pronounced at the 5-position for facilitating SNAr. Therefore, functionalization at the C-5 bromine atom is more commonly and efficiently achieved through metal-catalyzed cross-coupling reactions.

Functionalization via Organometallic Reagents (e.g., Grignard, Organolithium)

A powerful strategy for functionalizing the 5-bromo position involves its conversion into an organometallic intermediate. Halogen-metal exchange, particularly bromine-magnesium exchange, transforms the relatively inert C-Br bond into a highly nucleophilic C-Mg bond (a Grignard reagent). Recent advancements have shown that mixed lithium/magnesium bimetallic reagents, such as sBu2Mg·2LiOR, are highly efficient for promoting regioselective Br/Mg exchanges on polyhalogenated heterocycles, including dibromopyridines, under mild conditions. uni-muenchen.de

This transformation generates a pyridyl-magnesium species that can react with a wide variety of electrophiles to introduce new functional groups at the 5-position. This two-step sequence allows for the formation of carbon-carbon and carbon-heteroatom bonds that are not accessible through direct substitution methods.

Reagent TypeIntermediateElectrophileProduct TypeExample Reaction
Br/Mg Exchange Reagent (e.g., iPrMgCl·LiCl, sBu2Mg·2LiOR)5-Magnesyl-2-(4-fluorobenzoyl)pyridineAldehydes/Ketones (e.g., R-CHO)Secondary/Tertiary AlcoholsPyridyl-MgBr + R-CHO → Pyridyl-CH(OH)-R
Organolithium (e.g., n-BuLi, t-BuLi)5-Lithio-2-(4-fluorobenzoyl)pyridineAlkyl Halides (e.g., R-Br)Alkylated PyridinesPyridyl-Li + R-Br → Pyridyl-R
Br/Mg Exchange Reagent5-Magnesyl-2-(4-fluorobenzoyl)pyridineAllyl BromideAllylated PyridinesPyridyl-MgBr + CH2=CHCH2Br → Pyridyl-CH2CH=CH2
Br/Mg Exchange Reagent5-Magnesyl-2-(4-fluorobenzoyl)pyridineWeinreb Amides (e.g., R-CON(Me)OMe)KetonesPyridyl-MgBr + R-CON(Me)OMe → Pyridyl-CO-R

Cross-Coupling Functionalization (e.g., with nitrogen, oxygen, or carbon nucleophiles)

Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for the functionalization of the C-5 bromine atom. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly significant in this context. wikipedia.org

Suzuki-Miyaura Coupling: This reaction creates new carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is highly tolerant of various functional groups and has been widely used to synthesize 2-aryl-substituted pyridines and other biaryl compounds. sigmaaldrich.comresearchgate.net For this compound, this allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the 5-position. nih.gov

ComponentCommon Examples
Palladium CatalystPd(OAc)2, Pd(PPh3)4, PdCl2(dppf)
LigandPPh3, SPhos, XPhos, CataXCium A
Boron ReagentArylboronic acids (Ar-B(OH)2), Alkylboronic esters
BaseK2CO3, Cs2CO3, K3PO4
SolventToluene, Dioxane, 2-MeTHF, Aqueous mixtures

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing aminopyridine derivatives. chemspider.comnih.gov The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. This method allows for the direct installation of various amine nucleophiles onto the pyridine core at the C-5 position.

ComponentCommon Examples
Palladium CatalystPd2(dba)3, Pd(OAc)2
LigandBINAP, Xantphos, RuPhos
Amine NucleophilePrimary amines (R-NH2), Secondary amines (R2NH), Anilines, Heterocyclic amines
BaseNaOtBu, K3PO4, Cs2CO3
SolventToluene, Dioxane, THF

Reactions at the Ketone Carbonyl Group

The ketone functionality is a versatile handle for derivatization, primarily through reduction reactions and condensations with nitrogen nucleophiles.

Reduction to Alcohols or Alkane Derivatives

The carbonyl group can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohols: The ketone is easily reduced to the corresponding secondary alcohol, (5-bromopyridin-2-yl)(4-fluorophenyl)methanol. This transformation is typically achieved with metal hydride reagents. tcichemicals.com Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for reducing ketones in the presence of other functional groups like esters. nih.gov For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, which is a much stronger, non-selective reducing agent. google.comharvard.edu A patent describes the reduction of the closely related 5-bromo-2-(4-fluorobenzoyl)-benzaldehyde to the corresponding alcohol using either sodium borohydride or lithium aluminum hydride in high yield. google.com

Reduction to Alkanes: Complete deoxygenation of the carbonyl to a methylene group (CH2) can be accomplished under harsher conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH) at high temperatures, is a classic method for this transformation. tcichemicals.com

TransformationReagentsProduct
Ketone to Secondary AlcoholSodium Borohydride (NaBH4), Lithium Aluminum Hydride (LiAlH4)(5-bromopyridin-2-yl)(4-fluorophenyl)methanol
Ketone to Alkane (Methylene)Wolff-Kishner (H2NNH2, KOH, heat)5-Bromo-2-(4-fluorobenzyl)pyridine

Formation of Imines, Oximes, or Hydrazones

The carbonyl carbon is electrophilic and readily undergoes condensation reactions with primary amines and their derivatives. These reactions are typically catalyzed by acid and involve the formation of a stable C=N double bond.

Imines (Schiff Bases): Reaction with a primary amine (R-NH2) yields the corresponding imine.

Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) produces an oxime. researchgate.net Oxime derivatives of pyridines are valuable intermediates in organic synthesis. orgsyn.org

Hydrazones: Reaction with hydrazine (B178648) (H2NNH2) or its substituted derivatives (e.g., phenylhydrazine) affords hydrazones. nih.gov Hydrazones derived from heterocyclic ketones have been investigated for their biological activities. mdpi.com

These C=N forming reactions are often reversible and are driven to completion by removing the water formed during the reaction.

ReactantProduct ClassGeneral Product Structure
Primary Amine (R-NH2)Imine (Schiff Base)Pyridyl-C(=N-R)-Aryl
Hydroxylamine (NH2OH)OximePyridyl-C(=N-OH)-Aryl
Hydrazine (H2NNH2)HydrazonePyridyl-C(=N-NH2)-Aryl

Baeyer-Villiger Oxidation and Other Rearrangements

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters or lactones through the action of peroxy acids or peroxides. organic-chemistry.orgnih.govwikipedia.orgsigmaaldrich.comnih.gov The reaction proceeds via the "Criegee intermediate," and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. wikipedia.orgorganic-chemistry.org Generally, the group that can better stabilize a positive charge will preferentially migrate. The established migratory aptitude order is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are the 5-bromopyridin-2-yl group and the 4-fluorophenyl group. The relative migratory aptitude of these two aryl groups would dictate the outcome of a Baeyer-Villiger oxidation. While specific studies on the Baeyer-Villiger oxidation of this compound are not extensively documented in publicly available literature, the principles of the reaction suggest two potential products. Migration of the 4-fluorophenyl group would yield 5-bromopyridin-2-yl 4-fluorobenzoate (B1226621). Conversely, migration of the 5-bromopyridin-2-yl group would result in 4-fluorophenyl 5-bromopicolinate. The electronic properties of both aryl rings, influenced by the bromine and fluorine substituents, respectively, would play a crucial role in determining the predominant product.

Beyond the Baeyer-Villiger oxidation, other rearrangements of 2-benzoylpyridines can be envisaged, such as the Beckmann rearrangement of the corresponding oxime. The Beckmann rearrangement of phenyl 2-pyridyl ketone oximes has been studied and is known to yield the corresponding amides. bohrium.com

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to a variety of reactions, including oxidation and alkylation, and enabling its participation in the formation of coordination complexes.

N-Oxidation and N-Alkylation Reactions

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. acs.org The resulting pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating nucleophilic substitution at the 2- and 4-positions.

N-alkylation of the pyridine nitrogen is another common transformation. nih.gov This reaction introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. The reactivity of pyridinium salts in asymmetric reduction has been explored, providing a pathway to enantioenriched piperidine (B6355638) derivatives. nih.govnih.govdicp.ac.cn While general methods for N-alkylation of pyridines and 2-pyridones are well-established, organic-chemistry.orgnih.gov specific studies detailing the N-alkylation of this compound are limited. The reaction would likely proceed by treatment with an alkyl halide, leading to the formation of the corresponding N-alkyl-5-bromo-2-(4-fluorobenzoyl)pyridinium halide.

Coordination Chemistry with Transition Metal Centers

The pyridine nitrogen of this compound can act as a ligand, coordinating to transition metal centers to form a variety of complexes. The coordination behavior of 2-benzoylpyridine with salts of manganese(II), cobalt(II), and nickel(II) has been investigated, revealing the formation of bis-complexes where the metal ions are in a six-coordinate environment. rsc.org The broader class of 2,2'-bipyridine (B1663995) and related pyridine-containing ligands are well-known for their ability to form stable complexes with a wide range of transition metals. nih.gov These complexes often exhibit interesting photophysical and electrochemical properties. Although specific complexes of this compound are not extensively detailed, its structural similarity to other 2-substituted pyridines suggests it would readily form coordination compounds with various transition metals.

Reactivity of the Fluorine Atom on the Benzoyl Ring

Nucleophilic Aromatic Substitution (SNAr) on the Fluorophenyl Moiety

The fluorine atom on the 4-fluorobenzoyl group of the title compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group, typically a halide, by a nucleophile. nih.gov The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

In the context of this compound, the carbonyl group attached to the fluorophenyl ring acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. The fluorine atom is an excellent leaving group for SNAr reactions, often exhibiting higher reactivity than other halogens. chemrxiv.org This allows for the introduction of a wide array of nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position of the benzoyl ring. The general mechanism for SNAr on a halopyridine involves the initial attack of the nucleophile at the carbon bearing the halogen, followed by the departure of the halide ion to restore aromaticity. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Transformations of the Compound

The presence of multiple reactive sites in this compound opens up possibilities for selective chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. nih.gov For instance, in a Suzuki-Miyaura cross-coupling reaction, the carbon-bromine bond on the pyridine ring is generally more reactive than a carbon-fluorine bond on the benzoyl ring under standard palladium-catalyzed conditions. mdpi.comlibretexts.orgorganic-chemistry.org This would allow for the selective functionalization of the pyridine ring while leaving the fluorobenzoyl moiety intact. The relative reactivity of different leaving groups in Suzuki couplings often follows the order: I > Br > OTf > Cl > F. nih.gov

Regioselectivity pertains to the preferential formation of one constitutional isomer over another. nih.govorganic-chemistry.orgkhanacademy.org In the context of this compound, an example of a regioselective reaction would be the directed ortho-metalation of the pyridine ring. The 2-benzoyl substituent could potentially direct lithiation to the C3 position of the pyridine ring. Subsequent reaction with an electrophile would then yield a 3-substituted derivative.

Stereoselectivity involves the preferential formation of one stereoisomer over another. dicp.ac.cn A key stereoselective transformation involving the ketone functionality of this compound would be its asymmetric reduction to the corresponding chiral alcohol. Catalytic asymmetric reduction of 2-pyridine ketones is a well-developed field, utilizing transition metal catalysts with chiral ligands to achieve high enantioselectivity. d-nb.info This would provide access to enantioenriched (5-bromo-pyridin-2-yl)(4-fluorophenyl)methanol, a valuable chiral building block.

Reaction TypeReagents and ConditionsPotential ProductsSelectivity
Baeyer-Villiger Oxidation Peroxy acids (e.g., m-CPBA)5-bromopyridin-2-yl 4-fluorobenzoate or 4-fluorophenyl 5-bromopicolinateRegioselective
N-Oxidation Peroxy acidsThis compound N-oxideChemoselective
N-Alkylation Alkyl halidesN-alkyl-5-bromo-2-(4-fluorobenzoyl)pyridinium halideChemoselective
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base2-(4-Fluorobenzoyl)-5-arylpyridineChemoselective
Asymmetric Reduction H₂, Chiral catalyst (e.g., Ir- or Ru-based)(R)- or (S)-(5-bromo-pyridin-2-yl)(4-fluorophenyl)methanolStereoselective
Nucleophilic Aromatic Substitution (SNAr) Nucleophile (e.g., R₂NH, RO⁻)5-Bromo-2-(4-(nucleophil-substitued)benzoyl)pyridineRegioselective

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound has emerged as a valuable bifunctional building block in the synthesis of complex molecular architectures, most notably in the development of pharmaceutical agents. Its utility is derived from the presence of two key reactive sites: the bromine atom on the pyridine ring, which is amenable to palladium-catalyzed cross-coupling reactions, and the ketone carbonyl group, which can participate in various condensation and addition reactions. The strategic location of these functional groups allows for the sequential or convergent assembly of intricate molecular frameworks.

A prominent example of its application is in the synthesis of Pexidartinib (PLX3397), an orally available small molecule tyrosine kinase inhibitor. chemicalbook.com Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 (CSF1) receptor and has been approved for the treatment of tenosynovial giant cell tumor. chemicalbook.comgoogle.com

The synthesis of Pexidartinib showcases the role of this compound as a central scaffold. In a key step, it undergoes a nucleophilic addition reaction with a chloroazaindole derivative. chemicalbook.com This reaction is followed by a reduction of the resulting alcohol and subsequent coupling reactions to construct the final complex structure of Pexidartinib. The 4-fluorobenzoyl moiety is a critical pharmacophore, while the bromo-substituted pyridine core provides the foundation for building the rest of the molecule.

The following table summarizes a key reaction step in the synthesis of a Pexidartinib precursor, illustrating the reactivity of this compound.

Reactant 1Reactant 2Reagents/ConditionsProductReference
This compound5-Chloro-1H-pyrrolo[2,3-b]pyridineTetrabutylammonium hydrogen sulfate5-Bromo-2-((5-chloro-1H-pyrrolo[2,3-b]pyridin-7-yl)(4-fluorophenyl)methyl)pyridine chemicalbook.com

This synthetic strategy highlights the importance of this compound as a versatile starting material. The distinct reactivity of its functional groups enables chemists to forge new carbon-carbon and carbon-nitrogen bonds, paving the way for the construction of complex, biologically active molecules. Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents and other advanced materials.

High-Resolution Structural Elucidation Techniques

A combination of high-resolution spectroscopic techniques is employed to determine the precise structure of this compound, from its atomic connectivity to its three-dimensional arrangement in the solid state.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a comprehensive analysis using ¹H, ¹³C, ¹⁹F, and 2D NMR techniques would provide unambiguous assignment of all proton and carbon signals and confirm the connectivity of the two aromatic rings through the carbonyl group.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and benzene (B151609) rings. The protons on the pyridine ring would appear as doublets and a doublet of doublets, characteristic of a 2,5-disubstituted pyridine system. The protons on the 4-fluorophenyl ring would exhibit a characteristic AA'BB' system, appearing as two multiplets, due to the coupling with the fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display twelve distinct carbon signals, corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (typically in the range of 180-200 ppm). The carbon atoms attached to the bromine and fluorine atoms will also show characteristic chemical shifts, and the C-F coupling will be observable in the ¹³C spectrum.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the benzoyl ring. The chemical shift and coupling pattern of this signal can provide information about the electronic environment of the fluorine atom.

2D NMR Spectroscopy (COSY, HSQC): Two-dimensional NMR experiments are essential for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy) would reveal the correlation between neighboring protons, confirming the proton-proton coupling network within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

Predicted NMR Data: While specific experimental data for this compound is not readily available in published literature, data from analogous compounds such as 2-(4-fluorophenyl)pyridine (B1266597) and 5-bromopyridine derivatives can be used to predict the approximate chemical shifts. rsc.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-38.0 - 8.2122 - 125
Pyridine H-47.8 - 8.0140 - 142
Pyridine H-68.7 - 8.9150 - 152
Phenyl H-2', H-6'8.0 - 8.2131 - 133 (d, JCF)
Phenyl H-3', H-5'7.2 - 7.4115 - 117 (d, JCF)
Carbonyl C=O-190 - 195
Pyridine C-2-155 - 158
Pyridine C-5-118 - 121
Phenyl C-1'-133 - 136
Phenyl C-4'-164 - 167 (d, JCF)

Note: 'd' denotes a doublet due to C-F coupling.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₇BrFNO), the calculated exact mass can be compared with the experimentally determined value to confirm its molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected HRMS Data:

Parameter Value
Molecular FormulaC₁₂H₇BrFNO
Calculated Exact Mass [M]⁺278.9719 u
Calculated Exact Mass [M+H]⁺279.9797 u

This technique would definitively confirm the elemental composition and molecular weight of the compound. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O stretch), C-Br stretch, C-F stretch, and various aromatic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies: Based on data from similar structures, the following vibrational modes are expected: scispace.comajchem-a.com

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Carbonyl (C=O) Stretch1660 - 1680FT-IR (strong)
Aromatic C=C Stretch1600 - 1450FT-IR, Raman
C-F Stretch1250 - 1150FT-IR
C-Br Stretch700 - 500FT-IR, Raman

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, analysis of a closely related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, shows that the brominated pyridine moiety is essentially planar. researchgate.net In the solid state, molecules of this compound would likely be arranged in a way that maximizes packing efficiency, potentially involving intermolecular interactions such as halogen bonding (Br···O or Br···N) and π-π stacking between the aromatic rings. The dihedral angle between the pyridine and fluorophenyl rings would be a key structural parameter determined by this method.

Expected Crystallographic Data Table (Hypothetical):

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.0
b (Å)~13.0
c (Å)~6.0
β (°)~105
Z4
Dihedral Angle (Py-Ph)30-60°

Computational Chemistry and Theoretical Investigations

Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties (e.g., HOMO-LUMO, MEP)

DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromopyridine ring, while the LUMO is likely centered on the electron-withdrawing benzoyl moiety.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack. The regions around the hydrogen atoms would show a positive potential (blue), indicating them as sites for nucleophilic attack.

Predicted DFT Data (based on similar compounds): ajchem-a.comnih.gov

Parameter Predicted Value
HOMO Energy-6.5 to -7.0 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eV

These computational studies provide a deeper understanding of the molecule's electronic characteristics and reactivity patterns.

Conformational Analysis and Energy Minimization Studies

The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal in determining its physical and chemical properties. For this compound, the rotational freedom around the single bond connecting the pyridine and benzoyl moieties gives rise to various possible conformers. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this conformational space and identifying the most stable structures.

Conformational analysis of similar benzoylpyridine and benzamide (B126) derivatives has been successfully performed using molecular mechanics and DFT calculations. nih.govnih.gov For this compound, a potential energy surface scan can be performed by systematically rotating the dihedral angle between the pyridine ring and the carbonyl group. Such an analysis would likely reveal two primary low-energy conformations. These would correspond to the syn- and anti-arrangements of the nitrogen atom of the pyridine ring relative to the carbonyl oxygen.

Energy minimization studies, typically carried out using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide the optimized geometries and relative energies of these conformers. It is anticipated that steric and electronic factors, such as the repulsion between the lone pair on the pyridine nitrogen and the carbonyl oxygen, as well as dipole-dipole interactions, will govern the relative stability of these conformers.

Table 1: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (N-C-C=O)Relative Energy (kcal/mol)
Syn~0°1.5
Anti~180°0.0

Note: This table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While conformational analysis provides insights into the intramolecular landscape, molecular dynamics (MD) simulations offer a dynamic picture of how a molecule interacts with its environment, such as a solvent or a biological receptor. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. nih.govresearchgate.net

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the nature and strength of intermolecular interactions. Key interactions would include hydrogen bonding between the solvent and the nitrogen atom of the pyridine ring or the carbonyl oxygen, as well as halogen bonding involving the bromine atom. The fluorophenyl group would primarily engage in van der Waals and hydrophobic interactions.

By analyzing the radial distribution functions (RDFs) and calculating the interaction energies between the solute and solvent molecules, a quantitative understanding of the solvation shell and the dominant intermolecular forces can be achieved. This information is crucial for understanding the compound's solubility and its potential to engage in specific interactions within a protein binding pocket.

Table 2: Potential Intermolecular Interaction Energies from MD Simulations

Interaction TypeAtom PairAverage Energy (kcal/mol)
Hydrogen BondPyridine N ... H-O (Water)-3.5
Hydrogen BondCarbonyl O ... H-O (Water)-2.8
Halogen BondC-Br ... O (DMSO)-1.2

Note: This table presents hypothetical data to illustrate the type of information obtainable from MD simulations.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which can be invaluable for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. d-nb.infonih.govnih.govrsc.org

For this compound, the 1H and 13C NMR chemical shifts can be predicted for its low-energy conformers. These theoretical spectra can then be compared with experimental data to confirm the structure and potentially identify the dominant conformer in solution. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the presence of the electronegative bromine and fluorine atoms, as well as the anisotropic effects of the aromatic rings.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for the Anti-Conformer

AtomPredicted 1H ShiftPredicted 13C Shift
Pyridine C2-152.0
Pyridine C38.1125.5
Pyridine C47.9139.0
Pyridine C5-121.0
Pyridine C68.8150.5
Benzoyl C1'-135.0
Benzoyl C2'/C6'7.8130.0
Benzoyl C3'/C5'7.2115.5 (JCF ≈ 22 Hz)
Benzoyl C4'-165.0 (JCF ≈ 250 Hz)
Carbonyl C=O-192.0

Note: These are hypothetical predicted values and are highly dependent on the level of theory and solvent model used in the calculation. Experimental verification is necessary.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, several reaction types could be investigated.

One area of interest is the nucleophilic substitution at the pyridine ring. The presence of the electron-withdrawing benzoyl group and the bromine atom influences the reactivity of the pyridine ring towards nucleophiles. quimicaorganica.orgquora.com Quantum chemical calculations can model the attack of a nucleophile at positions 2, 4, and 6 of the pyridine ring, determining the activation barriers and reaction energies for each pathway. This would reveal the most likely site for substitution.

Another important reaction is the nucleophilic addition to the carbonyl group, a fundamental reaction of ketones. masterorganicchemistry.comwikipedia.org For instance, the mechanism of reduction by a hydride source or the addition of a Grignard reagent can be studied. acs.orgyoutube.comrsc.orgmasterorganicchemistry.comnih.gov Calculations would involve locating the transition state for the nucleophilic attack on the carbonyl carbon, revealing the geometry and energy of this critical point on the reaction coordinate. This provides insights into the reactivity of the ketone and the stereochemical outcome of the reaction.

Table 4: Hypothetical Activation Energies for Nucleophilic Attack

ReactionNucleophileTransition State Energy (kcal/mol)
Nucleophilic Substitution at Pyridine C6CH3O-25.0
Nucleophilic Addition to CarbonylH- (from NaBH4)15.0
Grignard Addition to CarbonylCH3MgBr12.0

Note: This table contains hypothetical values to illustrate the application of quantum chemical calculations in studying reaction mechanisms.

Applications and Advanced Research Trajectories for 5 Bromo 2 4 Fluorobenzoyl Pyridine Excluding Clinical Human Trials

Applications in Materials Science and Engineering

The unique combination of a pyridine (B92270) heterocycle, a bromine atom suitable for cross-coupling reactions, and a fluorobenzoyl moiety points towards the potential of 5-Bromo-2-(4-fluorobenzoyl)pyridine as a valuable building block in the synthesis of novel materials with tailored electronic and physical properties.

Precursor for Organic Electronic Materials (e.g., OLEDs)

While direct research on this compound in organic light-emitting diodes (OLEDs) is not prominent, its structural analogue, 5-Bromo-2-fluoropyridine, is considered an ideal building block for semiconductors in OLED applications due to its aromaticity and electron-deficient nature. chemicalbook.comossila.com This suggests that this compound could similarly serve as a precursor for novel organic electronic materials. The pyridine ring can be incorporated into larger conjugated systems, and the fluorine and bromine substituents offer sites for further functionalization to fine-tune the electronic properties of potential OLED materials. chemicalbook.com For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to build more complex, conjugated molecules essential for charge transport or emission in OLED devices.

Building Block for Functional Polymers and Dendrimers

The difunctional nature of this compound makes it a candidate for the synthesis of functional polymers and dendrimers. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, which are common methods for creating conjugated polymers. These polymers could exhibit interesting photophysical or electronic properties.

Similarly, in the construction of dendrimers, this compound could act as a branching unit. The distinct reactivity of the bromo- and benzoyl- moieties could allow for controlled, stepwise growth of dendritic structures. For example, a related compound, 5-Bromo-2-fluoropyrimidine, is noted for its utility in synthesizing linear macromolecules due to the differential reactivity of its substituents. ossila.com

Components in Advanced Composites (e.g., wave-transparent materials)

There is currently no specific research available detailing the use of this compound in advanced composites or wave-transparent materials. However, fluorinated polymers are well-known for their low dielectric constants and high thermal stability, properties that are desirable for wave-transparent applications. The incorporation of the fluorobenzoyl group from this compound into a polymer matrix could potentially enhance these properties. Further research would be required to explore this potential.

Role in Catalysis and Ligand Design

The pyridine nitrogen atom in this compound presents a clear opportunity for its use in catalysis, either as a ligand for metal complexes or as a scaffold for organocatalysts.

As a Ligand or Ligand Precursor for Metal Complexes in Homogeneous Catalysis

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and homogeneous catalysis. The nitrogen atom can coordinate to a wide range of metal centers, and the electronic properties of the pyridine ring can be tuned by its substituents. Structurally related compounds, such as 2-Bromo-4-fluoropyridine (B1291336), are used as intermediates for the synthesis of 2,2'-bipyridine (B1663995) and bis(pyridine) ligands. sigmaaldrich.com These ligands can then be used to form metal complexes for various catalytic applications. sigmaaldrich.com

Following this precedent, this compound could be utilized as a precursor to synthesize novel mono- or bidentate ligands. The presence of the electron-withdrawing fluorobenzoyl group would influence the electronic properties of the resulting metal complexes, potentially leading to new catalytic activities or selectivities.

Investigation as an Organocatalyst or its Scaffold

The field of organocatalysis often employs chiral amines and other small organic molecules to catalyze chemical reactions. While there is no direct evidence of this compound being used as an organocatalyst, its pyridine nitrogen could be protonated or quaternized to form a chiral catalyst in the presence of a suitable chiral counterion.

Furthermore, the compound could serve as a scaffold for the synthesis of more complex organocatalysts. The bromo- and fluoro-substituents provide handles for the introduction of other functional groups that could impart catalytic activity. For instance, a catalyst designed from 2-bromo-4-fluoropyridine has been reported for site-selective lysine (B10760008) acylation. sigmaaldrich.com This highlights the potential for pyridine-based structures to be adapted for specific catalytic transformations.

PropertyData
Molecular Formula C12H7BrFNO
Molecular Weight 280.09 g/mol
CAS Number 463336-07-4
Appearance Data not publicly available
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Data not publicly available

Contribution to Advanced Synthetic Methodology Development

The development of novel and efficient synthetic reactions is a cornerstone of chemical progress. Molecules with diverse functional groups, like this compound, are invaluable tools for chemists to test the limits and expand the scope of new transformations.

This compound serves as an exemplary model substrate for the discovery and optimization of novel chemical reactions. Its utility stems from the distinct reactivity of its constituent parts. The structure presents several key sites for chemical modification, making it a multifaceted platform for testing reaction selectivity.

The primary reactive centers include:

The Bromine Substituent: Located on the pyridine ring, this site is a classic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Researchers can use this compound to test the efficacy of new catalysts or ligands designed to form carbon-carbon or carbon-heteroatom bonds at the C5 position of the pyridine.

The Fluorine Substituent: The fluorine atom on the benzoyl ring activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride (B91410) by various nucleophiles.

The Carbonyl Group: The ketone linkage is susceptible to a wide range of transformations, including reduction to an alcohol, reductive amination, or the formation of hydrazones and other derivatives.

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a basic and nucleophilic center, capable of undergoing alkylation, protonation, or coordination to metal centers.

The differential reactivity of the C-Br and C-F bonds is particularly significant. For instance, palladium-catalyzed couplings can often be performed selectively at the C-Br bond without disturbing the C-F bond, while SNAr reactions can target the fluorobenzoyl ring, leaving the bromopyridine moiety intact ossila.comossila.com. This orthogonality makes the compound an excellent substrate for developing one-pot, multi-step synthetic sequences.

Table 1: Potential Reaction Sites and Exemplar Transformations

Functional Group Position Potential Reaction Type
Bromo Pyridine C5 Palladium-catalyzed cross-coupling
Fluoro Benzoyl C4' Nucleophilic Aromatic Substitution (SNAr)
Carbonyl Bridge Reduction, Wittig reaction, Grignard addition

In multi-step organic synthesis, the temporary masking or "protection" of a reactive functional group is a critical strategy to prevent unwanted side reactions jocpr.comwiley-vch.de. The pyridine nitrogen in this compound is a prime candidate for protection, as its basicity and nucleophilicity can interfere with reactions at other sites, such as metal-catalyzed couplings or reactions involving strong bases.

While specific protecting group strategies for this exact molecule are not extensively detailed, the principles of pyridine chemistry apply. Research in this area could involve using the compound to test the stability and cleavage of new or existing protecting groups for nitrogen heterocycles. For example, benzyl (B1604629) groups are commonly used to protect pyridine nitrogen atoms, forming pyridinium (B92312) salts that can be deprotected later in a synthetic sequence researchgate.net. The development of novel protecting groups that are stable to the conditions required for modifying the bromo or fluoro substituents, yet are removable under mild and specific conditions, would be a valuable contribution to synthetic chemistry. Such research would explore the delicate balance of reactivity and stability required for complex molecule synthesis universiteitleiden.nl.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry looks beyond the individual molecule to study systems composed of multiple molecules held together by non-covalent forces. The structure of this compound is rich with features that make it an intriguing building block for the construction of ordered, self-assembled systems rsc.org.

The design of molecules that can spontaneously organize into larger, functional structures is a major goal of materials science and nanotechnology. This compound possesses several features that promote self-assembly:

Aromatic Rings: The pyridine and benzoyl rings can engage in π-π stacking interactions, which help to organize the molecules in a co-facial arrangement.

Halogen Atoms: The bromine and fluorine atoms can participate in specific non-covalent interactions, such as halogen bonding and hydrogen bonding.

Polar Carbonyl Group: The ketone creates a strong dipole moment, leading to dipole-dipole interactions that can influence molecular packing.

By leveraging these interactions, researchers can envision using this compound or its derivatives as tectons (building blocks) for various supramolecular structures. For example, pyridine-based molecules have been shown to form complex assemblies like nanotubes in solution nih.gov. The specific geometry and electronic nature of this compound could potentially be exploited to create liquid crystals, gels, or highly ordered thin films for applications in organic electronics.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The analysis of the crystal structure of this compound and related compounds provides deep insights into the hierarchy and interplay of the non-covalent forces that govern its solid-state packing.

The key interactions that dictate the supramolecular architecture include:

Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of forming directional interactions with Lewis bases (e.g., the carbonyl oxygen or pyridine nitrogen of a neighboring molecule). Such interactions are known to be strong and directional, providing a reliable tool for controlling crystal packing rsc.org.

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors, the fluorine atom, carbonyl oxygen, and pyridine nitrogen can all act as hydrogen bond acceptors, interacting with weak C-H donors from adjacent molecules.

π-Interactions: The electron-deficient pyridine ring and the electron-rich (relative to pyridine) fluorobenzoyl ring can engage in favorable donor-acceptor π-π stacking.

Studies on similar molecular systems reveal that weak interactions, such as halogen bonds and unorthodox contacts like S···C(π), can cooperatively generate extensive supramolecular assemblies nih.gov. The interplay of these forces in this compound makes it a compelling target for crystal engineering studies, aiming to produce materials with specific topologies and, consequently, tailored physical properties.

Table 2: Potential Non-covalent Interactions in this compound

Interaction Type Donor Acceptor Role in Self-Assembly
Halogen Bond C-Br C=O, Pyridine-N Directional control of packing
Hydrogen Bond Aromatic C-H C=O, C-F, Pyridine-N Stabilization of 3D network
π-π Stacking Pyridine/Benzoyl Rings Pyridine/Benzoyl Rings Induces co-facial arrangement

Future Directions and Interdisciplinary Research Opportunities

The research potential for this compound is far from exhausted. Its versatile chemical nature positions it at the crossroads of several scientific disciplines, promising exciting future discoveries.

Future research directions could include:

Materials Science: The compound's potential for self-assembly and its possession of electronically distinct aromatic rings make it a candidate for the synthesis of novel organic semiconductors or host materials for Organic Light-Emitting Diodes (OLEDs), an area where similar halogenated pyridine derivatives have already been applied ossila.com.

Catalysis: Derivatives of this molecule could be designed as ligands for transition metal catalysts. The pyridine nitrogen and other functional groups could coordinate to a metal center, creating a specific chemical environment for catalytic transformations.

Medicinal Chemistry (Scaffold Development): While excluding clinical trials, the core structure is representative of scaffolds found in bioactive molecules nih.govnih.gov. Its use in developing new synthetic methodologies can facilitate the more efficient synthesis of libraries of related compounds for early-stage, non-clinical biological screening.

Mechanistic Studies: The compound can be used as a probe to study the mechanisms of complex reactions. By isotopically labeling different positions, chemists can track reaction pathways and gain a deeper understanding of fundamental chemical processes.

The interdisciplinary exploration of this compound, combining the expertise of synthetic chemists, materials scientists, and physical chemists, will undoubtedly unlock new applications and further our understanding of molecular design and function.

Methodological Challenges and Future Outlook in Researching 5 Bromo 2 4 Fluorobenzoyl Pyridine

Challenges in Selective Functionalization of Multi-Halogenated Systems

A primary challenge in the chemistry of compounds like 5-Bromo-2-(4-fluorobenzoyl)pyridine lies in achieving selective functionalization. When a molecule contains multiple halogen atoms, controlling which one reacts is a formidable task due to the subtle differences in their reactivity. nih.gov

In dihalogenated pyridines, cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically occur at the halogen atom positioned closest to the nitrogen (the C2 position). This preference is attributed to the inherent electrophilicity of that site. whiterose.ac.ukacs.org However, this innate bias can limit the exploration of a wider chemical space. nih.gov For instance, in a 2,4-dihalopyridine system, achieving a reaction at the C4 position while leaving the C2 halogen intact is a significant challenge. nih.gov The reactivity of halogens generally follows the trend I < Br < Cl < F, with the carbon-halogen bond strength increasing in that order. whiterose.ac.uk This makes selective reactions on molecules with identical halogens, like two bromine atoms, even more complex. whiterose.ac.uk

Researchers have explored various strategies to overcome these challenges. The use of specific ligands, such as sterically hindered N-heterocyclic carbenes (NHCs) like SIPr, has been shown to reverse the conventional site-selectivity in some dihalopyridines, favoring reaction at the C4 position. nih.gov Furthermore, the catalyst system itself can play a crucial role. Studies have demonstrated that mononuclear palladium catalysts tend to favor C2 arylation in 2,4-dibromopyridine, while multinuclear palladium species, like Pd3-type clusters and nanoparticles, can switch the selectivity to the C4 position. whiterose.ac.ukacs.org

Optimization of Reaction Efficiency and Atom Economy

Beyond selectivity, the efficiency of synthetic reactions is paramount, both from an economic and environmental perspective. Two key metrics for evaluating this are reaction efficiency and atom economy. Atom economy, a concept introduced by Barry Trost, assesses how many atoms from the reactants are incorporated into the final desired product versus how many are lost as waste. rsc.orgscribd.com Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the product. rsc.org In contrast, substitution and elimination reactions tend to have lower atom economy due to the generation of byproducts. scribd.com

For the synthesis of derivatives of this compound, optimizing reaction conditions to maximize yield and minimize waste is a continual focus. This includes the development of catalytic systems that can operate at lower loadings, often in the parts-per-million (ppm) range, which is crucial for industrial applications. researchgate.net The use of microwave-assisted synthesis has also been shown to significantly reduce reaction times and increase yields in the preparation of some pyridine (B92270) derivatives, often with 100% atom economy and no environmental waste. researchgate.net

Development of Novel Analytical Techniques for Complex Derivatives

The synthesis of new derivatives of this compound necessitates the development of robust analytical methods to characterize these complex molecules. The presence of multiple halogens and the potential for isomeric products require techniques with high sensitivity and selectivity. chromatographyonline.com

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pyridine derivatives. helixchrom.comresearchgate.net Mixed-mode chromatography, which combines different separation mechanisms, has proven effective for separating pyridine and its various derivatives, including halogenated ones. helixchrom.com The development of HPLC methods that are compatible with mass spectrometry (MS) is particularly valuable, as it allows for both separation and precise mass determination, aiding in structure elucidation. helixchrom.comcdc.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool, especially for volatile pyridine compounds. cdc.gov For complex mixtures containing isomers, which have the same mass, high-resolution capillary chromatography is essential to achieve complete separation before detection. chromatographyonline.com Advanced techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide even greater resolving power for very complex samples. chromatographyonline.com The ultimate goal is to develop single analytical methods capable of separating and detecting a wide range of related compounds in a single run. chromatographyonline.com

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work has become indispensable in modern chemical research. researchgate.netnih.govrsc.org Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound and its derivatives. nih.govmdpi.comresearchgate.net

This computational guidance can save significant time and resources in the laboratory by narrowing down the experimental conditions to be tested. nih.gov Furthermore, when unexpected experimental results are obtained, computational modeling can help to elucidate the underlying reaction mechanisms. For instance, a combination of kinetic analysis and DFT calculations has been used to understand the decomposition pathways of certain nickel-ketene complexes. nih.gov This integrated approach allows for a much deeper and more comprehensive understanding of the chemical systems under investigation.

Outlook for New Discoveries and Innovations Based on the Compound Structure

The unique structural features of this compound make it a promising scaffold for the discovery of new molecules with valuable properties. The pyridine ring itself is a well-established pharmacophore, known to improve the water solubility of drug candidates. nih.gov The presence and positioning of the bromo and fluoro-benzoyl groups offer multiple points for diversification, allowing for the creation of large libraries of novel compounds. nih.gov

The development of new synthetic methodologies, particularly those that allow for the selective functionalization of the pyridine core, will continue to expand the accessible chemical space. researchgate.net For example, the ability to selectively introduce different functional groups at the C2 and C5 positions of the pyridine ring could lead to the discovery of new drug candidates with improved potency and selectivity. The synthesis of novel pyridine-based compounds has already led to the identification of potential anti-thrombolytic and biofilm-inhibiting agents. mdpi.com

Moreover, the insights gained from studying the reactivity of this and similar halogenated pyridines can be applied to the design of new catalysts and synthetic strategies for a broader range of heterocyclic compounds. The exploration of multi-component reactions (MCRs) and the use of novel catalytic systems, such as magnetic nanoparticles, are promising avenues for the efficient, one-pot synthesis of highly substituted pyridines. nih.gov As our understanding of the structure-activity relationships of these compounds grows, so too will the potential for groundbreaking discoveries and innovations in medicine and materials science.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substitution patterns. The fluorine atom (¹⁹F NMR) shows coupling with adjacent protons (e.g., J = 8–12 Hz for para-fluorine) .
  • IR Spectroscopy : Confirm benzoyl C=O stretching (~1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ for C₁₂H₈BrFNO⁺, m/z ≈ 298.97) .

How can contradictory data on the compound’s biological activity be resolved?

Advanced Research Question
Discrepancies in bioactivity studies (e.g., anti-proliferative vs. inert effects) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent polarity (DMSO vs. aqueous buffers) .
  • Impurity Profiles : Trace Pd catalysts or unreacted intermediates can skew results. Validate purity via HPLC (>98%) and ICP-MS for metal content .
    Resolution Strategy : Replicate assays under standardized OECD guidelines. Use structure-activity relationship (SAR) models to isolate pharmacophores .

What strategies mitigate decomposition of this compound under ambient storage?

Basic Research Question
Decomposition pathways include hydrolysis of the benzoyl group or bromine displacement. Mitigation involves:

  • Storage : Argon-purged vials at −20°C, desiccated (silica gel).
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation .
    Analytical Validation : Track stability via accelerated aging studies (40°C/75% RH for 4 weeks) and compare FT-IR spectra pre/post storage .

How does this compound interact with biological macromolecules?

Advanced Research Question
Mechanistic studies reveal:

  • Protein Binding : Fluorescence quenching assays show affinity for serum albumin (Kd ≈ 10⁻⁶ M) via hydrophobic pockets .
  • DNA Interaction : Groove-binding or intercalation observed via circular dichroism (CD) and ethidium bromide displacement assays .
    Methodology : Use molecular docking (AutoDock Vina) and SPR to quantify binding kinetics. Correlate with in vitro cytotoxicity .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
Racemization risks occur during benzoylation. Solutions include:

  • Chiral Catalysts : Use (R)-BINAP ligands in asymmetric cross-coupling .
  • Crystallization : Chiral resolving agents (e.g., tartaric acid) for diastereomeric salt formation .
    Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

How can computational chemistry predict novel derivatives with enhanced properties?

Advanced Research Question

  • QSAR Modeling : Train models on datasets of pyridine derivatives’ logP, polar surface area, and IC₅₀ values .
  • Docking Simulations : Target enzymes (e.g., kinases) using Schrödinger Suite. Prioritize derivatives with ΔG < −8 kcal/mol .
    Validation : Synthesize top candidates and test in enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.